molecular formula C21H20O3 B15168051 Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- CAS No. 577995-40-5

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-

Katalognummer: B15168051
CAS-Nummer: 577995-40-5
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: IOYDQEKSUHPMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is an organic compound with the molecular formula C21H20O3 It is a derivative of cyclopentanone, featuring two methoxyphenyl groups attached via methylene bridges

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- typically involves the aldol condensation reaction. This reaction occurs between cyclopentanone and 2-methoxybenzaldehyde in the presence of a base catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-: Similar structure but with methoxy groups at different positions.

    Cyclopentanone, 2,5-bis[(4-chlorophenyl)methylene]-: Similar structure but with chloro groups instead of methoxy groups.

    Cyclohexanone, 2,6-bis[(2-methoxyphenyl)methylene]-: Similar structure but with a cyclohexanone core instead of cyclopentanone.

Uniqueness

Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

577995-40-5

Molekularformel

C21H20O3

Molekulargewicht

320.4 g/mol

IUPAC-Name

2,5-bis[(2-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C21H20O3/c1-23-19-9-5-3-7-15(19)13-17-11-12-18(21(17)22)14-16-8-4-6-10-20(16)24-2/h3-10,13-14H,11-12H2,1-2H3

InChI-Schlüssel

IOYDQEKSUHPMDT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OC)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.